2-Hexanone, 4,4-dimethyl-5-nitro-6-(1H-pyrrol-2-yl)-
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Overview
Description
2-Hexanone, 4,4-dimethyl-5-nitro-6-(1H-pyrrol-2-yl)- is an organic compound with the molecular formula C12H18N2O3 It is characterized by the presence of a hexanone backbone, substituted with dimethyl, nitro, and pyrrolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexanone, 4,4-dimethyl-5-nitro-6-(1H-pyrrol-2-yl)- typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling the reaction parameters is crucial to achieve high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Hexanone, 4,4-dimethyl-5-nitro-6-(1H-pyrrol-2-yl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The carbonyl group in the hexanone backbone can be reduced to an alcohol.
Substitution: The pyrrolyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often require the presence of a strong acid catalyst.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted pyrrolyl derivatives.
Scientific Research Applications
2-Hexanone, 4,4-dimethyl-5-nitro-6-(1H-pyrrol-2-yl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hexanone, 4,4-dimethyl-5-nitro-6-(1H-pyrrol-2-yl)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolyl group may also play a role in binding to specific receptors or enzymes, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Hexanone, 4,4-dimethyl-5-nitro-6-(N-p-tosyl-2-pyrrolyl)-
- 2-Hexanone, 4,4-dimethyl-5-nitro-6-(1H-pyrrol-3-yl)-
Uniqueness
Compared to similar compounds, 2-Hexanone, 4,4-dimethyl-5-nitro-6-(1H-pyrrol-2-yl)- is unique due to the specific positioning of the pyrrolyl group at the 2-position of the hexanone backbone. This structural feature may confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
276239-27-1 |
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Molecular Formula |
C12H18N2O3 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
4,4-dimethyl-5-nitro-6-(1H-pyrrol-2-yl)hexan-2-one |
InChI |
InChI=1S/C12H18N2O3/c1-9(15)8-12(2,3)11(14(16)17)7-10-5-4-6-13-10/h4-6,11,13H,7-8H2,1-3H3 |
InChI Key |
GKGDJQNMXSEHST-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C)(C)C(CC1=CC=CN1)[N+](=O)[O-] |
Origin of Product |
United States |
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